molecular formula C12H12O3 B1423342 2-ethyl-4H-chromene-3-carboxylic acid CAS No. 1354949-38-4

2-ethyl-4H-chromene-3-carboxylic acid

Cat. No.: B1423342
CAS No.: 1354949-38-4
M. Wt: 204.22 g/mol
InChI Key: HTXKPILAAQJECD-UHFFFAOYSA-N
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Description

2-ethyl-4H-chromene-3-carboxylic acid is an organic compound belonging to the chromene family. Chromenes are a class of oxygen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a chromene core with an ethyl group at the second position and a carboxylic acid group at the third position.

Biochemical Analysis

Biochemical Properties

2-ethyl-4H-chromene-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions can lead to either the activation or inhibition of these enzymes, thereby affecting metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of kinases, which are enzymes that play a pivotal role in cell signaling . This modulation can lead to changes in gene expression, affecting various cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events . Additionally, it can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. These interactions can result in alterations in gene expression and enzyme activity, ultimately influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular functions, which are observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced metabolic activity and improved cellular function . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects are often observed, where a specific dosage level triggers significant changes in biological activity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in overall metabolic activity. The compound’s involvement in these pathways highlights its potential impact on metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . These interactions can influence its localization and accumulation within specific tissues, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its function, as it may interact with different biomolecules depending on its subcellular environment. Understanding its localization helps elucidate its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-4H-chromene-3-carboxylic acid typically involves the condensation of substituted benzaldehydes with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications. One common method involves the use of calcium carbonate in ethanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-ethyl-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the chromene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromone derivatives, while reduction can produce alcohols .

Scientific Research Applications

2-ethyl-4H-chromene-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new pharmaceuticals, particularly for its anti-inflammatory and antioxidant effects.

    Industry: It is used in the production of dyes, perfumes, and other industrial chemicals.

Comparison with Similar Compounds

    Coumarin: Another chromene derivative known for its anticoagulant properties.

    Chromone: A structurally related compound with diverse biological activities.

    Flavonoids: A class of compounds with a similar chromene core, widely studied for their health benefits.

Uniqueness: 2-ethyl-4H-chromene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-ethyl-4H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-10-9(12(13)14)7-8-5-3-4-6-11(8)15-10/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXKPILAAQJECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CC2=CC=CC=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201261255
Record name 4H-1-Benzopyran-3-carboxylic acid, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354949-38-4
Record name 4H-1-Benzopyran-3-carboxylic acid, 2-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354949-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-3-carboxylic acid, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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